molecular formula C16H15N3O3 B6579709 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1171191-22-2

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6579709
CAS RN: 1171191-22-2
M. Wt: 297.31 g/mol
InChI Key: BTGKVSDISJDFBQ-UHFFFAOYSA-N
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Description

The compound “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains a pyrazole ring and a chromene ring. Pyrazole is a simple aromatic ring organic compound of the heterocyclic diazole series, which is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . Chromene is a heterocyclic compound that consists of a benzene ring fused with a 3-membered oxygen-containing ring .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study, hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) also exhibited promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Anticancer Research

While not directly studied for anticancer properties, pyrazole derivatives have been explored in cancer research. Further investigations could reveal any potential antitumor effects of this compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the known properties of pyrazole and chromene compounds, it could be of interest in fields such as medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-12(9-19(2)18-10)8-17-15(20)13-7-11-5-3-4-6-14(11)22-16(13)21/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKVSDISJDFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

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